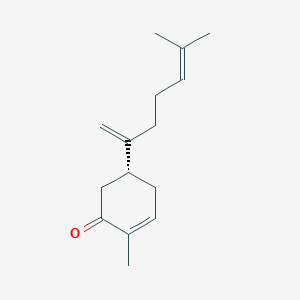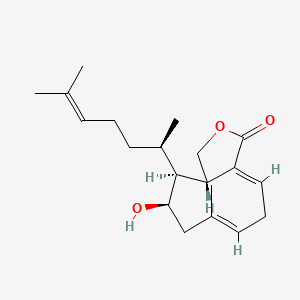
4-Hydroxydictyolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxydictyolactone is a natural product found in Dictyota and Dictyota dichotoma with data available.
科学的研究の応用
Synthesis and Chemical Properties
Stereocontrolled Synthesis : A study by Williams, Walsh, and Miller (2009) describes the stereocontrolled total synthesis of 4-hydroxydictyolactone, a xenicane diterpene. This synthesis features the development of the B-alkyl Suzuki cross-coupling reaction and uses strategies like the Ireland-Claisen rearrangement and Nozaki-Hiyama reductive allylation for the formation of lactols and alcohols, highlighting its complex chemical structure and synthesis process (Williams, Walsh, & Miller, 2009).
Conformational Analysis : Guella, Chiasera, N'diaye, and Pietra (1994) conducted kinetic and equilibrium studies on this compound, revealing its slow conformational medium-ring flipping and isomerization processes. This research contributes to understanding the dynamic structural behavior of xenicane diterpenes like this compound (Guella, Chiasera, N'diaye, & Pietra, 1994).
Biological and Pharmacological Aspects
Secondary Metabolites and Plant Defense : Niemeyer (1988) discusses hydroxamic acids like this compound, highlighting their role as secondary metabolites in plant defense against pests and diseases. This indicates the potential ecological and biological significance of this compound in natural systems (Niemeyer, 1988).
Anti-Cancer Activities : Ovenden, Nielson, Liptrot, Willis, Tapiolas, Wright, and Motti (2012) provided updated spectroscopic data for this compound and associated anti-cancer activities, suggesting its potential medicinal applications. This points to the compound's possible use in pharmacological research and drug development (Ovenden et al., 2012).
特性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(3aE,6E,9R,10S,10aS)-9-hydroxy-7-methyl-10-[(2R)-6-methylhept-5-en-2-yl]-1,5,8,9,10,10a-hexahydrocyclonona[c]furan-3-one |
InChI |
InChI=1S/C20H30O3/c1-13(2)7-5-9-15(4)19-17-12-23-20(22)16(17)10-6-8-14(3)11-18(19)21/h7-8,10,15,17-19,21H,5-6,9,11-12H2,1-4H3/b14-8+,16-10+/t15-,17-,18-,19+/m1/s1 |
InChIキー |
QEDVZKUYVKGIMN-UFHCNKNBSA-N |
異性体SMILES |
C/C/1=C\C/C=C/2\[C@@H](COC2=O)[C@@H]([C@@H](C1)O)[C@H](C)CCC=C(C)C |
正規SMILES |
CC1=CCC=C2C(COC2=O)C(C(C1)O)C(C)CCC=C(C)C |
同義語 |
4-hydroxydictyolactone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



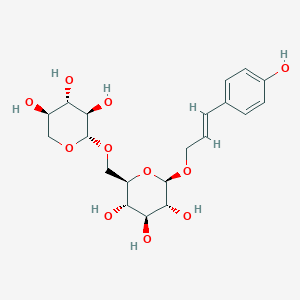
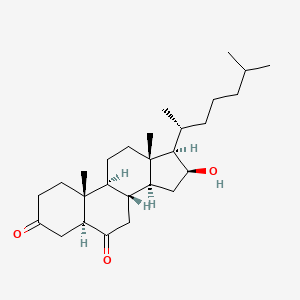
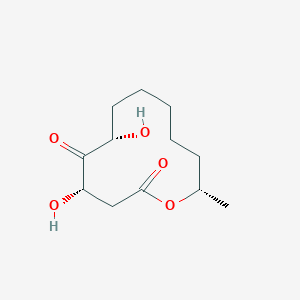
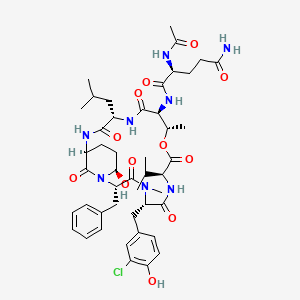
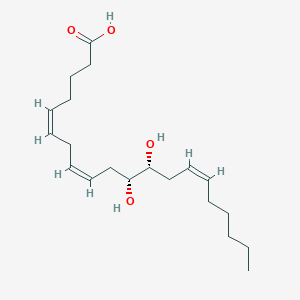

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
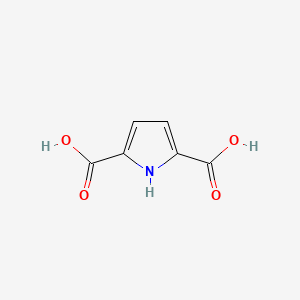
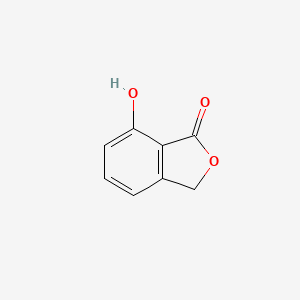
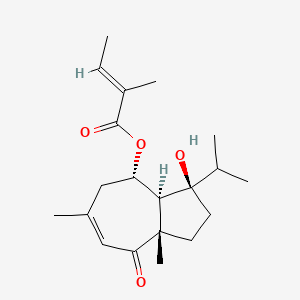
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)
![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)
